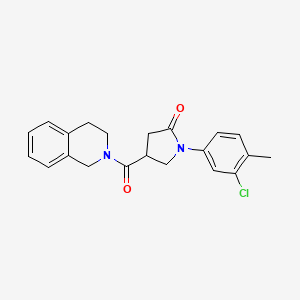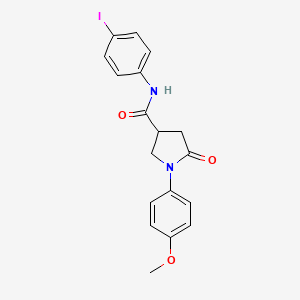![molecular formula C18H25N3OS B11170776 2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B11170776.png)
2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the thiadiazole ring.
Attachment of the Hexanamide Moiety: The hexanamide group can be attached through an amidation reaction, where a hexanoic acid derivative reacts with the thiadiazole ring in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the phenylethyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethyl-N-(2-phenylethyl)hexanamide: A structurally similar compound with a different functional group on the thiadiazole ring.
2-ethyl-N-(2-methoxyphenyl)hexanamide: Another similar compound with a methoxy group instead of a phenylethyl group.
Uniqueness
2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H25N3OS |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide |
InChI |
InChI=1S/C18H25N3OS/c1-3-5-11-15(4-2)17(22)19-18-21-20-16(23-18)13-12-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H,19,21,22) |
Clé InChI |
VRYRQYMMLJOJBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)NC1=NN=C(S1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(ethylsulfanyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide](/img/structure/B11170697.png)
![1-(furan-2-carbonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11170703.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B11170705.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpentanamide](/img/structure/B11170708.png)
![3-(benzylsulfonyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide](/img/structure/B11170720.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B11170731.png)
![N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide](/img/structure/B11170740.png)


![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11170747.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11170754.png)

